molecular formula C14H14ClNO4 B5374578 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B5374578
M. Wt: 295.72 g/mol
InChI Key: GWKRNAXRMRFYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as CX717, is a novel cognitive enhancer that has gained a lot of attention in the scientific community. This compound belongs to the class of ampakines, which are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are involved in the regulation of synaptic plasticity, learning, and memory. CX717 has been shown to improve cognitive function in animal models and in humans.

Mechanism of Action

3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid acts as a positive allosteric modulator of the AMPA receptor. This means that it enhances the activity of the receptor by increasing the sensitivity of the receptor to glutamate, the neurotransmitter that activates the receptor. By increasing the activity of the AMPA receptor, 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid enhances synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This is thought to be the mechanism by which 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid improves cognitive function.
Biochemical and Physiological Effects
3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. This suggests that 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid may have a broad range of effects on brain function. In addition, 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is that it has a relatively low toxicity profile and is well-tolerated in humans. This makes it a promising candidate for further clinical development. However, one limitation of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is that its effects on cognitive function are relatively modest and may not be sufficient to treat more severe cognitive impairments.

Future Directions

There are several potential future directions for research on 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. One possibility is to explore the use of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in combination with other cognitive-enhancing drugs, such as cholinesterase inhibitors or other ampakines. Another possibility is to investigate the long-term effects of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid on cognitive function and brain health. Finally, there is a need to better understand the mechanisms by which 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid enhances cognitive function, as this could lead to the development of more potent and effective cognitive enhancers.

Synthesis Methods

The synthesis of 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves several steps, including the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The resulting compound is then reacted with 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride to form the intermediate product. The final step involves the reaction of the intermediate product with 3-chloroaniline to form 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.

Scientific Research Applications

3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its cognitive-enhancing effects. Animal studies have shown that 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can improve memory and learning in rats and mice. In addition, 3-{[(3-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to enhance attention and working memory in humans. These effects are believed to be due to the compound's ability to increase the activity of AMPA receptors in the brain.

properties

IUPAC Name

3-[(3-chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c15-7-2-1-3-8(6-7)16-13(17)11-9-4-5-10(20-9)12(11)14(18)19/h1-3,6,9-12H,4-5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKRNAXRMRFYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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